molecular formula C20H13FIN3O B11094846 2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol

2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol

Cat. No.: B11094846
M. Wt: 457.2 g/mol
InChI Key: CTYKZCXTWQVJTR-UHFFFAOYSA-N
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Description

2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and an iodophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL typically involves a multi-step process:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form the benzimidazole ring.

    Schiff Base Formation: The final step involves the condensation of the benzimidazole derivative with 4-iodophenol in the presence of a suitable catalyst to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzimidazole moieties.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorophenyl and iodophenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL involves its interaction with biological macromolecules:

    Molecular Targets: It targets DNA and proteins, potentially disrupting their normal function.

    Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-NITROPHENOL
  • 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-CHLOROPHENOL

Uniqueness

The presence of the iodine atom in 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL imparts unique electronic properties that can enhance its reactivity and interaction with biological targets compared to its nitro and chloro analogs.

This detailed overview provides a comprehensive understanding of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H13FIN3O

Molecular Weight

457.2 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-4-iodophenol

InChI

InChI=1S/C20H13FIN3O/c21-14-3-1-12(2-4-14)20-24-17-7-6-16(10-18(17)25-20)23-11-13-9-15(22)5-8-19(13)26/h1-11,26H,(H,24,25)

InChI Key

CTYKZCXTWQVJTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)F

Origin of Product

United States

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